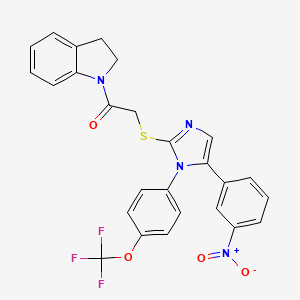
1-(indolin-1-yl)-2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(indolin-1-yl)-2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)ethanone is a useful research compound. Its molecular formula is C26H19F3N4O4S and its molecular weight is 540.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(indolin-1-yl)-2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)ethanone represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by recent research findings and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes an indole moiety, an imidazole ring, and a trifluoromethoxy group, which contribute to its biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its antimicrobial and anticancer effects.
Antimicrobial Activity
Several studies have assessed the antimicrobial properties of related compounds containing similar structural motifs. For example:
- Antibacterial Activity : Compounds with imidazole rings have shown significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. In particular, derivatives with nitrophenyl groups exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 5 μg/mL against MRSA strains .
- Antifungal Activity : The compound's potential antifungal activity was evaluated against Candida albicans, showing promising results with MIC values comparable to established antifungals .
Anticancer Activity
Research has demonstrated that compounds similar to this compound possess significant anticancer properties:
- Cell Proliferation Inhibition : In vitro studies indicated that certain derivatives inhibited the proliferation of various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer), with IC50 values in the low micromolar range (<10 μM) .
- Mechanism of Action : The anticancer effects are hypothesized to involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of key signaling pathways such as PI3K/Akt and MAPK .
Case Studies
Case Study 1: Antibacterial Evaluation
A recent study synthesized a series of indole-based compounds, including our target compound. The results showed that the compound effectively inhibited the growth of Mycobacterium tuberculosis at concentrations as low as 10 μg/mL over a period of 41 days . This highlights its potential for development into anti-tubercular agents.
Case Study 2: Cytotoxicity in Cancer Cells
Another investigation focused on the cytotoxic effects of related indole derivatives on human cancer cell lines. The study reported that compounds with similar structures exhibited selective toxicity towards rapidly dividing cells while sparing normal fibroblasts, suggesting a favorable therapeutic index .
Research Findings Summary
| Biological Activity | MIC/IC50 Values | Target Organisms/Cells |
|---|---|---|
| Antibacterial | 0.5 - 5 μg/mL | MRSA, E. coli |
| Antifungal | Varies | C. albicans |
| Anticancer | <10 μM | A549, MCF7 |
Propiedades
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19F3N4O4S/c27-26(28,29)37-21-10-8-19(9-11-21)32-23(18-5-3-6-20(14-18)33(35)36)15-30-25(32)38-16-24(34)31-13-12-17-4-1-2-7-22(17)31/h1-11,14-15H,12-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKIVPIMWQJHIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=C(N3C4=CC=C(C=C4)OC(F)(F)F)C5=CC(=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19F3N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














